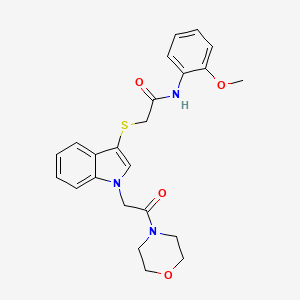![molecular formula C9H9N5OS B2874487 2-((5-Ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetonitrile CAS No. 922027-90-5](/img/structure/B2874487.png)
2-((5-Ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((5-Ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetonitrile” is a complex organic molecule. It belongs to the class of compounds known as 1,2,4-triazoles . These compounds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The intermediates undergo a Williamson ether synthesis followed by an intramolecular cyclization reaction in polyphosphoric acid (PPA) with microwave irradiation .Molecular Structure Analysis
The molecular structure of similar compounds has been established based on spectral data, elemental analyses, and alternative synthetic routes . The structures of these compounds were further corroborated through single-crystal X-ray diffraction measurements .Chemical Reactions Analysis
The intermediates of similar compounds underwent selectively rapid S-alkylation reaction, in which any possible N-, O-, or C-alkylation of the same substrate is much slower and hence negligible . A unique and facile synthesis of a similar compound, 7-nitro-4-oxo-4,8-dihydro-[1,2,4]triazolo[5,1-d][1,2,3,5]tetrazine 2-oxide (HBCM), and a proposed mechanism for its formation are described .Physical and Chemical Properties Analysis
The densities of similar compounds ranged from 1.77 to 1.97 g cm−3 . Most of the energetic salts decomposed above 230 °C and tended to be insensitive to impact, friction, and electrostatic discharge .Applications De Recherche Scientifique
Synthesis and Derivatives
- New Routes to Pyridino and Triazolino Pyrimidinone Derivatives : Research describes the synthesis of 2-thioxopyrimidinyl and 1,3-diphenyltriazolopyrimidinyl derivatives through condensation reactions, leading to compounds with potential in synthesizing diverse heterocyclic structures (Hassneen & Abdallah, 2003).
- Generation and Transformation of Triazolopyrimidine N-ylides : A study on the alkylated [1,2,4]Triazolopyrimidine N-ylides demonstrates their utility in generating 2-cyanamido-pyrimidines and highlights the potential for creating novel structures through ring transformation reactions (Hori et al., 1985).
- Ethyl Amino-Substituted Phenyl-Cyano-Pyridine Carboxylate Derivatives : The creation of thiazolo and triazolopyrimidine derivatives through interactions of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives illustrates a method for synthesizing complex heterocycles with potential biological activity (Mohamed, 2021).
Applications in Heterocyclic Chemistry
- Heterocyclic Azides and Anionic Hetero-Domino Reactions : The synthesis of new heterocyclic azides and their reactions to produce derivatives of thieno[3,2-e][1,2,3]triazolopyrimidine showcases the application of these compounds in creating novel ring systems with potential for pharmacological uses (Pokhodylo et al., 2009).
- Insecticidal Assessment of Heterocycles Incorporating Thiadiazole Moiety : A study demonstrates the use of 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide as a precursor for synthesizing various heterocycles, including triazolopyrimidines, with insecticidal properties against Spodoptera littoralis (Fadda et al., 2017).
Mécanisme D'action
Propriétés
IUPAC Name |
2-[(5-ethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5OS/c1-2-6-5-7(15)11-8-12-13-9(14(6)8)16-4-3-10/h5H,2,4H2,1H3,(H,11,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDIIHIADOVVXDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC2=NN=C(N12)SCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(2,6-difluorophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B2874404.png)



![N~1~-cyclohexyl-2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2874410.png)

![N-(2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2874414.png)


![(4-Chlorophenyl)-[(1R,2R)-2-phenylcyclopropyl]methanamine;hydrochloride](/img/structure/B2874419.png)
![Ethyl 3-[4-(2-chloroacetamido)phenyl]prop-2-enoate](/img/structure/B2874420.png)

![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2874425.png)

